Product packaging for L-Lyxose-2-13C(Cat. No.:)

L-Lyxose-2-13C

Cat. No.: B1161234
M. Wt: 151.12
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lyxose-2-13C is a stable, carbon-13 isotopically labeled form of L-Lyxose, a pentose monosaccharide . With a molecular formula of ^13CC4H10O5 and a molecular weight of 151.12 g/mol, this compound serves as a critical tracer in metabolic research . It is specifically designed for use in mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling researchers to track metabolic pathways and quantify biological processes with high precision. The primary applications for this compound include molecular modeling calculations to investigate drug binding and recognition mechanisms, particularly in relation to enzymes like aldose reductase . Furthermore, its role in bacterial metabolism is a key area of study; for instance, Escherichia coli utilizes L-Lyxose and encodes a kinase for L-Xylulose, making this compound valuable in microbiological research . As a biochemical reagent, this compound is an essential tool for proteomics and biomedical research, providing insights that are foundational to drug discovery and development . This product is intended for Research Use Only and is not approved for human or therapeutic use.

Properties

Molecular Formula

¹³CC₄H₁₀O₅

Molecular Weight

151.12

Origin of Product

United States

Synthetic Methodologies and Regiospecific 13c Isotopic Enrichment of L Lyxose

Stereocontrolled Chemical Synthesis Strategies for L-Lyxose and Precursors

The generation of L-Lyxose, an epimer of L-arabinose and a rare sugar not abundant in nature, necessitates intricate synthetic routes. These strategies often begin with more common, naturally occurring sugars, transforming them through a series of stereocontrolled reactions.

Oxidative degradation is a cornerstone technique for shortening the carbon chain of a parent sugar to yield the desired smaller carbohydrate. A prominent example is the synthesis of L-Lyxose from D-galactose.

One established method involves the Ruff degradation , a process that shortens an aldose by one carbon. rsc.orgresearchgate.net This reaction typically begins with the oxidation of the aldose (e.g., D-galactose) to its corresponding aldonic acid, followed by oxidative decarboxylation. researchgate.net

Table 1: Comparison of Oxidative Approaches for L-Lyxose Synthesis

Starting MaterialKey Reagent/CatalystIntermediateFinal ProductReported Overall YieldReference
D-GalactoseBromine water, H₂O₂, Fe₂(SO₄)₃D-Galactonic acidL-LyxoseVariable rsc.orgresearchgate.net
D-Galactono-1,4-lactonePeriodate, NaBH₄L-Lyxuronic acidL-Lyxose~87% cdnsciencepub.com
D-MannosePd-Bi/C, O₂2,3:5,6-di-O-isopropylidene-D-mannofuranoseL-Lyxose50% researchgate.net

Regioselective derivatization involves the protection or modification of specific hydroxyl groups within the sugar molecule, which is crucial for directing subsequent reactions. In the synthesis of L-Lyxose and its derivatives, selective protection is key to achieving the desired stereochemistry. For instance, in the synthesis of a 1,1′-linked α-L-lyxopyranosyl β-D-glucopyranoside, a proposed precursor of the antibiotic avilamycin (B193671) A, specific derivatization of L-lyxose is required. d-nb.info

The process can begin with the peracetylation of L-lyxose, followed by selective deprotection at the anomeric center to create a reactive site. This hydroxyl group can then be converted into a trichloroacetimidate, a highly effective glycosyl donor for subsequent coupling reactions. d-nb.info The use of catalysts like dibutyltin (B87310) oxide or various borinic acids can direct the regioselective acylation, sulfonylation, or alkylation of specific diol groups within the carbohydrate structure, allowing for precise synthetic control.

Oxidative Degradation Approaches in Lyxose Synthesis

Techniques for Position-Specific ¹³C-Incorporation at the C-2 Position

Introducing a ¹³C label at a specific position, such as C-2 in L-Lyxose, requires specialized synthetic methods. The choice of technique depends on the desired efficiency, the availability of labeled precursors, and the tolerance of the substrate to the reaction conditions.

A powerful chemical method for introducing a ¹³C label at the C-2 position is a modification of the Kiliani-Fischer synthesis . nih.gov This chain extension reaction involves the addition of a cyanide nucleophile to the carbonyl carbon of an aldose. By using isotopically labeled potassium cyanide (K¹³CN), a ¹³C atom is incorporated. sci-hub.ru When an aldose is subjected to this reaction, it produces two epimeric cyanohydrins, with the new chiral center located at C-2. For the synthesis of L-Lyxose-2-¹³C, one could start with L-threose. The addition of K¹³CN would form two epimeric nitriles: L-lyxononitrile-¹³C-2 and L-xylononitrile-¹³C-2. After separation, the L-lyxononitrile can be reduced to yield L-Lyxose labeled specifically at the C-2 position. sci-hub.rugoogle.com

Biosynthetic methods leverage cellular metabolic pathways to incorporate isotopic labels from a simple, enriched precursor into a more complex target molecule. To produce L-Lyxose-2-¹³C, one could feed a microorganism a specifically labeled glucose isotopomer, such as [2-¹³C]glucose. researchgate.nettandfonline.com

Within the cell, this labeled glucose enters central metabolism. The pentose (B10789219) phosphate (B84403) pathway (PPP) is particularly relevant as it is the primary route for the synthesis of pentoses. nih.govnih.govresearchgate.net In the PPP, the C-1 carbon of glucose is lost as CO₂, and the remaining carbons are rearranged to form pentose phosphates. When [2-¹³C]glucose is the substrate, the label is retained and, through a series of enzymatic reactions involving transketolase and transaldolase, can be incorporated into the C-2 position of pentoses like ribose, xylose, and by extension, lyxose. frontiersin.org The resulting labeled pentoses can then be isolated from the cell culture.

Table 2: Metabolic Fate of [2-¹³C]glucose in the Pentose Phosphate Pathway

Pathway StageKey Enzyme(s)SubstrateProduct¹³C Label PositionReference
Oxidative PhaseGlucose-6-phosphate dehydrogenase[2-¹³C]Glucose-6-P[2-¹³C]6-Phosphoglucono-δ-lactoneC-2 researchgate.net
Oxidative Phase6-Phosphogluconolactonase[2-¹³C]6-Phosphoglucono-δ-lactone[2-¹³C]6-PhosphogluconateC-2 researchgate.net
Oxidative Phase6-Phosphogluconate dehydrogenase[2-¹³C]6-Phosphogluconate[1-¹³C]Ribulose-5-PC-1 researchgate.net
Non-oxidative PhaseRibose-5-phosphate (B1218738) isomerase[1-¹³C]Ribulose-5-P[1-¹³C]Ribose-5-PC-1 nih.gov
Non-oxidative PhaseRibulose-5-phosphate 3-epimerase[1-¹³C]Ribulose-5-P[1-¹³C]Xylulose-5-PC-1 nih.gov
Non-oxidative PhaseTransketolase / TransaldolaseLabeled Pentose-PsLabeled Pentose-PsScrambled (includes C-2) nih.govnih.gov

Note: The table illustrates the initial steps. The final position of the label in the pentose pool is subject to complex rearrangements in the non-oxidative PPP, leading to labeling at various positions, including C-2.

Chemo-enzymatic synthesis combines the precision of enzymes with the versatility of chemical reactions to achieve highly selective transformations. sci-hub.senih.govresearchgate.net For the synthesis of L-Lyxose-2-¹³C, a key enzymatic step could be the C-2 epimerization of a related, labeled sugar. For example, an enzyme such as a C-2 epimerase could convert L-Xylose-2-¹³C into L-Lyxose-2-¹³C. google.com Some isomerases have been shown to catalyze C-2 epimerization. pnas.org

This approach could involve the chemical synthesis of a suitable precursor, such as L-Xylose labeled at C-2 via the Kiliani-Fischer method, followed by a highly specific enzymatic epimerization step to invert the stereochemistry at the C-2 position, thereby yielding the desired L-Lyxose-2-¹³C. google.commarshallplan.at This strategy leverages the high stereospecificity of enzymes to overcome challenges in controlling stereocenters through purely chemical means. tandfonline.comnih.gov

Biosynthetic Labeling Strategies Utilizing 13C-Precursors

Analytical Verification of Isotopic Purity and Positional Integrity in L-Lyxose-2-¹³C Preparations

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise location of an isotopic label within a molecule. numberanalytics.comunimo.it

¹³C-NMR: A standard one-dimensional ¹³C-NMR spectrum will show a significantly enhanced signal for the carbon atom at the labeled position (C-2). The chemical shift of this C-2 carbon provides confirmation of its chemical environment.

2D NMR: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to confirm connectivity. An HSQC experiment correlates the C-2 carbon directly with its attached proton (H-2), confirming the label's position. numberanalytics.comnih.gov The presence and magnitude of ¹³C-¹³C spin-spin coupling constants in highly enriched samples can further confirm the position and adjacency to other carbons. nih.gov

Table 3: Analytical Techniques for Verification of L-Lyxose-2-¹³C

TechniquePurposeInformation ObtainedReference
¹³C-NMRPositional VerificationChemical shift and signal intensity of the C-2 carbon. unimo.it
2D-NMR (HSQC, COSY)Positional IntegrityCorrelation between the ¹³C-2 and its attached proton (H-2) and adjacent protons. nih.govnumberanalytics.com
Mass Spectrometry (IRMS)Isotopic EnrichmentPrecise ratio of ¹³C to ¹²C, overall isotopic purity. gcms.cznih.gov
LC-MSChemical PuritySeparation from unlabeled material and other chemical impurities. oup.commdpi.com

Applications in Metabolic Pathway Elucidation Via 13c Metabolic Flux Analysis 13c Mfa

Foundational Principles and Computational Framework of ¹³C-MFA

The core principle of ¹³C-MFA involves culturing cells with a substrate containing a stable isotope of carbon, ¹³C, at a specific position. nih.govfrontiersin.org As the cells metabolize this substrate, the ¹³C label is distributed throughout the metabolic network, creating unique isotopic patterns in downstream metabolites. royalsocietypublishing.org These patterns, or mass isotopomer distributions, are measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. sci-hub.sefrontiersin.org

The experimental data, which includes the isotopic labeling patterns of metabolites (often protein-bound amino acids and RNA-bound ribose), along with measured rates of nutrient uptake and product secretion, are then fed into a computational model. sci-hub.sed-nb.info This model is a mathematical representation of the cell's metabolic network, complete with all known biochemical reactions and their corresponding atom transitions. frontiersin.org By using sophisticated algorithms, the model reconciles the experimental data to estimate the intracellular metabolic fluxes—the rates of each reaction in the network. sci-hub.sefrontiersin.org This process allows for the verification of the underlying metabolic model and can even lead to the discovery of new metabolic pathways. sci-hub.se

The three essential inputs for a successful ¹³C-MFA are:

A comprehensive, compartmentalized model of cellular metabolism. d-nb.info

Measurements of external uptake and secretion rates. d-nb.info

Precise isotopic labeling measurements of intracellular metabolites. d-nb.info

Software tools such as Metran and INCA are commonly used to perform the complex calculations required to derive flux maps from this data. d-nb.info

Tracing Carbon Flow in Intracellular Carbohydrate Metabolism

Using specifically labeled tracers like L-Lyxose-2-¹³C allows for the detailed investigation of carbohydrate metabolism. While much of the foundational work has been done with ¹³C-labeled glucose and glutamine, the principles are directly applicable to other labeled sugars. cortecnet.comnih.govckisotopes.com When L-Lyxose-2-¹³C is introduced, the ¹³C label at the second carbon position acts as a beacon. Its path can be followed as L-lyxose is taken up by the cell and enters metabolic pathways.

In organisms like Escherichia coli, L-lyxose can induce the enzymes of the L-rhamnose metabolic pathway. evitachem.comdntb.gov.ua This pathway converts L-lyxose into L-xylulose, which is then phosphorylated. dntb.gov.uanih.gov The subsequent cleavage of L-xylulose 1-phosphate yields glycolaldehyde (B1209225) and dihydroxyacetone phosphate (B84403). evitachem.comdntb.gov.ua By tracking the ¹³C from the original L-Lyxose-2-¹³C, researchers can quantify the activity of this specific pathway and its contribution to central carbon metabolism.

The Pentose (B10789219) Phosphate Pathway (PPP) is a crucial part of metabolism that runs parallel to glycolysis. It is responsible for producing NADPH, a key reductant for biosynthetic processes, and the precursor for nucleotide synthesis, ribose-5-phosphate (B1218738). ¹³C-MFA is a premier tool for determining the flux through the PPP. royalsocietypublishing.orgnih.gov The choice of tracer is critical for accurately resolving the PPP split ratio—the proportion of glucose that enters the PPP versus glycolysis. asm.org

For instance, using [1-¹³C]glucose allows for a clear distinction: if it is metabolized via the PPP, the ¹³C label is lost in the initial decarboxylation step, whereas in glycolysis, the label is retained. shimadzu.com While L-lyxose is a pentose and does not directly enter the canonical PPP in the same manner as glucose-6-phosphate, its metabolism produces intermediates that connect to central pathways. asm.org Tracing L-Lyxose-2-¹³C would provide unique insights. The conversion of L-lyxose to L-xylulose and subsequently to intermediates like dihydroxyacetone phosphate creates a specific labeling pattern that informs on the cross-talk between pentose-specific pathways and the central carbon network. dntb.gov.ua Analysis of labeling in downstream metabolites like alanine (B10760859) (derived from pyruvate) can reveal the extent to which carbon from L-lyxose contributes to the triose phosphate pool, which is shared by glycolysis and the PPP. sci-hub.se

A study on granulocytes demonstrated that using multiple parallel tracers, including [1,2-¹³C]glucose, can precisely determine a reversal in the direction of the non-oxidative PPP during phagocytosis, highlighting the pathway's dynamic role in the immune response. biorxiv.org

Metabolic pathways are highly interconnected. ¹³C-MFA excels at mapping the flow of carbon not just within a single pathway, but across the entire central metabolism, including glycolysis, the PPP, and the Tricarboxylic Acid (TCA) cycle. rsc.orgroyalsocietypublishing.org The products of L-lyxose metabolism, such as dihydroxyacetone phosphate and glycolaldehyde, integrate into this central network. evitachem.comdntb.gov.ua

Dihydroxyacetone phosphate directly enters glycolysis. The ¹³C label from L-Lyxose-2-¹³C would therefore appear in glycolytic intermediates and subsequently in pyruvate (B1213749). This pyruvate can then enter the TCA cycle. creative-proteomics.com By analyzing the mass isotopomer distribution in TCA cycle intermediates and related amino acids (like glutamate, which is derived from α-ketoglutarate), researchers can quantify the contribution of L-lyxose to the energy-generating and biosynthetic functions of the TCA cycle. royalsocietypublishing.orgmdpi.com This provides a quantitative measure of the metabolic fate of this specific pentose sugar.

The table below illustrates hypothetical labeling patterns in key metabolites resulting from metabolism of L-Lyxose-2-¹³C, demonstrating its integration into central pathways.

MetabolitePathwayExpected Labeling Outcome from L-Lyxose-2-¹³CInformation Gained
Dihydroxyacetone PhosphateL-Lyxose Metabolism / GlycolysisLabeled at C1Confirms activity of L-rhamnose/L-lyxose pathway and entry into glycolysis.
PyruvateGlycolysisLabeled at C1Quantifies carbon flow from L-lyxose down to a key metabolic branch point.
Acetyl-CoAPyruvate DehydrogenaseLabeled at C1Measures flux from L-lyxose-derived pyruvate into the TCA cycle.
CitrateTCA Cycle (First turn)Labeled at C2Traces the entry and initial turn of L-lyxose-derived carbon in the TCA cycle.

Analysis of Pentose Phosphate Pathway Activity and Flux Distribution

Quantitative Assessment of Absolute Intracellular Metabolic Fluxes

Unlike other 'omics' technologies like transcriptomics or proteomics, which measure the relative abundance of genes or proteins, ¹³C-MFA provides absolute, quantitative values for reaction rates (fluxes). sci-hub.seshimadzu.com These fluxes are typically expressed in molar units per unit of biomass per time (e.g., mmol/gDW/h), offering a direct measure of the functional output of metabolic pathways. d-nb.infoshimadzu.com

The precision of these flux quantifications is a hallmark of the technique. sci-hub.se By combining data from parallel labeling experiments—for example, using both [1,2-¹³C]glucose and uniformly labeled [U-¹³C]glucose—fluxes can be determined with very high resolution and narrow confidence intervals. sci-hub.senih.gov This quantitative power allows for rigorous comparison of metabolic states under different conditions or between different genetic strains. nih.gov Applying this to L-Lyxose-2-¹³C would enable researchers to determine the exact rate at which this pentose is consumed and converted into biomass, energy, or other products, providing a complete and quantitative picture of its metabolism.

The table below provides an example of how absolute fluxes, determined via ¹³C-MFA, might compare between a wild-type organism and a mutant engineered for enhanced pentose utilization, using L-Lyxose-2-¹³C as a tracer.

Metabolic FluxWild-Type (mmol/gDW/h)Engineered Mutant (mmol/gDW/h)Interpretation
L-Lyxose Uptake0.5 ± 0.052.5 ± 0.2Mutant shows a 5-fold increase in the ability to transport L-lyxose.
Flux to Glycolysis (from L-Lyxose)0.4 ± 0.042.0 ± 0.18Increased channeling of L-lyxose carbon into central energy pathways.
Flux to TCA Cycle (from L-Lyxose)0.2 ± 0.031.1 ± 0.1Enhanced contribution of L-lyxose to aerobic respiration.
Flux to Biomass Precursors0.1 ± 0.020.4 ± 0.05Greater incorporation of L-lyxose carbon into cellular building blocks.

Advanced ¹³C-MFA Methodologies for Dynamic and Non-Steady-State Systems

Classical ¹³C-MFA assumes that the biological system is at a metabolic and isotopic steady state, meaning fluxes and metabolite concentrations are constant over time. sci-hub.sefrontiersin.org However, many biological processes are dynamic, involving changes in metabolic activity in response to stimuli. To address this, advanced methodologies have been developed.

Isotopically Non-stationary ¹³C-MFA (INST-MFA) is applied to systems at a metabolic steady state but where isotopic labeling is still in a transient phase. frontiersin.orgresearchgate.net This approach is particularly useful for systems with large metabolite pools or slow labeling dynamics, as it can determine fluxes from the time-dependent changes in labeling patterns. researchgate.netvanderbilt.edu

Dynamic ¹³C-MFA (dMFA) is the most advanced form, capable of analyzing systems where both metabolic fluxes and isotopic labeling are changing over time. sci-hub.senih.gov This method is computationally intensive but provides an unparalleled view of metabolic reorganization, for instance, in response to an environmental shift or a signaling molecule like insulin. nih.govcam.ac.uk These techniques use time-course measurements and solve complex systems of differential equations to produce a time-resolved flux profile rather than a single flux map. frontiersin.orgnih.gov The use of L-Lyxose-2-¹³C within a dMFA framework could, for example, reveal the precise timeline of metabolic pathway activation after introducing this novel carbon source to a culture.

MFA Methodology Metabolic State Isotopic State Applicability for L-Lyxose-2-¹³C Studies
Steady-State ¹³C-MFA (SS-MFA)SteadySteadyQuantifying fluxes in cells adapted to constant growth on L-lyxose. frontiersin.org
Isotopically Non-stationary ¹³C-MFA (INST-MFA)SteadyNon-SteadyDetermining fluxes during the initial phase of L-lyxose introduction without waiting for full isotopic equilibrium. frontiersin.orgvanderbilt.edu
Dynamic ¹³C-MFA (dMFA)Non-SteadyNon-SteadyTracking the real-time adaptation of cellular metabolism to L-lyxose as a new carbon source. vanderbilt.edunih.gov

Applications in Enzymatic Reaction Mechanism and Substrate Specificity Studies

Probing Stereochemical Course of Enzymatic Reactions

No studies describing the use of L-Lyxose-2-13C to determine the stereochemical outcome of an enzymatic reaction were found.

Investigation of Kinetic Isotope Effects Utilizing this compound

No literature detailing the measurement or application of kinetic isotope effects with this compound to elucidate enzymatic transition states is available.

Elucidation of Enzyme Active Site Architecture and Substrate Binding Dynamics

There is no published research on using this compound as a probe for mapping enzyme active sites or studying its binding dynamics through techniques like NMR.

Characterization of Lyxose-Utilizing Enzymes (e.g., Isomerases, Glycosidases)

While lyxose-utilizing enzymes are known, studies specifically employing this compound for their characterization are not present in the available literature.

Advanced Spectroscopic and Chromatographic Methodologies for L Lyxose 2 13c Detection and Analysis in Complex Research Matrices

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and quantitative analysis of isotopically labeled molecules, offering unparalleled insight into the atomic-level architecture and dynamics of compounds like L-Lyxose-2-13C. iosrjournals.orgnih.gov

High-Resolution 13C NMR for Structural Confirmation and Isotopic Enrichment Assessment

High-resolution 13C NMR is a primary tool for the unambiguous structural confirmation of this compound. The introduction of a 13C isotope at a specific position, in this case, the C-2 carbon, results in a significantly enhanced signal for that carbon, making its identification straightforward. researchgate.netnih.gov The chemical shift of the 13C-enriched carbon provides definitive evidence of the label's location. In the context of monosaccharides, 13C chemical shifts are highly sensitive to the stereochemistry and local electronic environment, allowing for confirmation of the lyxose configuration. kyoto-u.ac.jpmdpi.com

The assessment of isotopic enrichment is achieved by comparing the integral of the enhanced 13C signal at the C-2 position to the signals of the other carbons at natural abundance. researchgate.netfrontiersin.org This comparison allows for a precise calculation of the percentage of 13C incorporation at the target site. For complex samples, high-resolution NMR provides the necessary spectral dispersion to resolve the signals of this compound from other components in the matrix. kyoto-u.ac.jpacs.org

Table 1: Illustrative 13C NMR Chemical Shift Data for this compound in D2O

Carbon PositionExpected Chemical Shift Range (ppm) - Natural AbundanceObserved Chemical Shift (ppm) - this compoundSignal Intensity
C-190-100~95.4Normal
C-2 65-85 ~71.5 Enhanced
C-365-85~70.8Normal
C-465-85~68.2Normal
C-560-65~62.1Normal
Note: The chemical shifts are illustrative and can vary based on experimental conditions such as solvent, temperature, and pH. The key diagnostic feature is the significantly enhanced intensity of the C-2 signal.

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Carbon-Carbon Connectivity Mapping

To further confirm the structure of this compound and its interactions within a complex matrix, multi-dimensional NMR techniques are employed. tum.debitesizebio.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. ustc.edu.cnresearchgate.net For this compound, a strong cross-peak will be observed between the C-2 carbon and its attached H-2 proton. This provides definitive confirmation of the 1H and 13C assignments for the labeled position. nih.gov The high sensitivity of this inverse-detected experiment makes it particularly valuable for analyzing samples at low concentrations. nih.govustc.edu.cn

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between carbons and protons that are separated by two or three bonds. ustc.edu.cnscience.gov In the case of this compound, the enhanced signal of the C-2 carbon will show correlations to H-1, H-3, and potentially H-4. These long-range correlations are instrumental in piecing together the carbon framework of the molecule, confirming the connectivity between the labeled C-2 position and its neighbors. nih.gov This is particularly useful in distinguishing this compound from other isomers or structurally similar compounds in a mixture. mdpi.com

Table 2: Expected Key HMBC Correlations for this compound

13C PositionCorrelating ProtonsNumber of BondsSignificance
C-2 H-12Confirms C1-C2 bond connectivity
C-2 H-32Confirms C2-C3 bond connectivity
C-2 H-43Further supports the carbon backbone assignment
C-1H-2 2Reciprocal confirmation of C1-C2 linkage
C-3H-2 2Reciprocal confirmation of C2-C3 linkage
Note: The observation of these correlations provides a robust map of the carbon skeleton surrounding the isotopic label.

Quantitative NMR Approaches for Isotopic Abundance Determination

Quantitative NMR (qNMR) offers a highly accurate method for determining the absolute concentration and isotopic abundance of this compound without the need for an identical isotopically labeled internal standard. acanthusresearch.comhpc-standards.com By using a certified internal standard of a different compound with a known concentration, the amount of this compound in a sample can be precisely calculated. resolvemass.ca For accurate quantification, experimental parameters must be carefully controlled, including ensuring full relaxation of the nuclei between scans and suppressing the Nuclear Overhauser Effect (NOE). researchgate.net

The isotopic abundance is determined by comparing the integral of the enriched 13C signal with those of the carbons at natural abundance within the same molecule, or by comparing the signal intensity to a known reference standard. nih.govacs.org This method is particularly powerful for tracking the fate of labeled compounds in metabolic studies, as it can provide precise measurements of the labeled substrate and its downstream metabolites. capes.gov.br

Application of Relaxation Measurements and Dynamics Studies (e.g., CPMG)

NMR relaxation measurements can provide insights into the molecular dynamics of this compound. The introduction of the 13C label at the C-2 position provides a specific probe for studying local motions. Techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments can be used to investigate conformational exchange processes on the microsecond to millisecond timescale. ucl.ac.ukresearchgate.net While often applied to larger biomolecules, the principles can be adapted to study the dynamics of small molecules like this compound, especially when it is bound to a larger entity or is part of a dynamic chemical equilibrium. Changes in the relaxation parameters of the C-2 carbon can indicate interactions with other molecules or changes in the local environment. science.gov

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry offers exceptional sensitivity and is a complementary technique to NMR for the analysis of isotopically labeled compounds. laboratorystandards.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Labeling Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile derivatives of sugars like L-Lyxose. hhu.deresearchgate.net After derivatization to increase volatility, this compound can be separated from other components in a complex mixture by the gas chromatograph and subsequently analyzed by the mass spectrometer.

The mass spectrum of the derivatized this compound will show a characteristic shift in the mass-to-charge ratio (m/z) of the molecular ion and specific fragment ions containing the C-2 carbon. nih.govmdpi.com The mass difference of +1 for fragments containing the 13C-labeled carbon compared to the unlabeled analogue provides definitive evidence of the label's incorporation. masonaco.org By analyzing the fragmentation pattern, it is possible to confirm the position of the label within the molecule. This technique is highly valuable in metabolic flux analysis, where it can be used to trace the incorporation of the 13C label from this compound into various downstream metabolites. nih.gov

Table 3: Illustrative GC-MS Fragmentation Data for a Trimethylsilyl (TMS) Derivative of this compound

Fragment Ion DescriptionExpected m/z (Unlabeled)Expected m/z (2-13C Labeled)Mass Shift (Da)Significance
Molecular Ion [M]+xx+1+1Confirms the incorporation of a single 13C atom into the entire molecule.
Fragment containing C1-C2-C3yy+1+1Indicates the 13C label is within this portion of the sugar backbone.
Fragment containing C3-C4-C5zz0A fragment not containing C-2 will not show a mass shift, helping to pinpoint the label location.
Note: The specific m/z values (x, y, z) depend on the derivatization method and the specific fragmentation pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Labeled Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of ¹³C-labeled metabolites due to its high sensitivity and selectivity. nih.gov This method allows for the separation, identification, and quantification of this compound and its downstream metabolites from complex biological extracts. nih.govfrontiersin.org The initial chromatographic separation, often using techniques like hydrophilic interaction liquid chromatography (HILIC), is crucial for resolving isomers and removing matrix interferences. nih.govresearchgate.net

In a typical LC-MS/MS workflow for analyzing ¹³C-labeled sugars, metabolites are first separated chromatographically. unt.edu The eluent is then introduced into the mass spectrometer, where molecules are ionized, often by electrospray ionization (ESI). The first stage of mass analysis (MS1) isolates the precursor ion, which for this compound would have a specific mass-to-charge ratio (m/z) reflecting the incorporated ¹³C atom. This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass spectrometry (MS2). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and sensitivity for quantifying labeled compounds. nih.gov

The utility of LC-MS/MS extends to metabolic flux analysis (MFA), where the distribution of ¹³C labels across various metabolites provides insights into the activity of metabolic pathways. nih.gov For instance, by tracking the ¹³C label from this compound as it is incorporated into other sugars, organic acids, and amino acids, researchers can elucidate the metabolic fate of this pentose (B10789219). unt.edu High-resolution mass spectrometry (HRMS) coupled with LC can further enhance these analyses by accurately determining the mass of isotopologues and helping to deduce their elemental formulas. nih.govfrontiersin.org

Table 1: Representative LC-MS/MS Parameters for Labeled Sugar Analysis

ParameterSettingPurpose
Chromatography
ColumnHydrophilic Interaction Liquid Chromatography (HILIC)Separation of polar metabolites like sugars. researchgate.net
Mobile PhaseAcetonitrile/Water with Ammonium AcetateGradient elution for resolving a wide range of metabolites.
Flow Rate0.2 - 0.5 mL/minOptimal for separation and ESI efficiency.
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)Efficiently ionizes sugars.
Scan TypeSelected Reaction Monitoring (SRM) or MRMHighly selective and sensitive quantification of target analytes. nih.gov
Collision EnergyOptimized for each metaboliteTo achieve characteristic and abundant fragment ions.
ResolutionHigh Resolution (>10,000)Accurate mass measurement to distinguish isotopologues. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Compound-Specific Isotopic Ratios

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for the high-precision measurement of isotope ratios. researchgate.net When coupled with a separation technique like liquid chromatography (LC-IRMS), it enables compound-specific isotope analysis (CSIA) of metabolites such as this compound. gcms.cznih.gov In this setup, the eluent from the LC column is directed to an interface where the separated compounds are combusted to CO₂. researchgate.net The resulting CO₂ gas is then introduced into the IRMS, which measures the ¹³CO₂/¹²CO₂ ratio with very high precision. researchgate.netoiv.int

This approach is particularly valuable for determining the bulk ¹³C enrichment of a specific metabolite pool or for tracing the flow of carbon from a labeled precursor into various metabolic products. gcms.czmorganfurze.com For example, by analyzing the δ¹³C values of different sugars and organic acids in a sample where this compound was introduced, one can quantify the extent to which the labeled carbon has been incorporated into these compounds. morganfurze.com This provides a quantitative measure of metabolic flux through different pathways.

The precision of IRMS allows for the detection of very small changes in isotopic composition, making it suitable for studies at natural abundance levels as well as in labeling experiments. carnegiescience.edu However, a key limitation is that it provides the bulk isotopic composition of a molecule and not the positional information of the label. fmach.it

Table 2: Comparison of IRMS and LC-MS for Isotope Analysis

FeatureIsotope Ratio Mass Spectrometry (IRMS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Measurement High-precision isotope ratios (e.g., ¹³C/¹²C). researchgate.netMass-to-charge ratio (m/z) of ions.
Sample Preparation Requires conversion of analyte to a simple gas (e.g., CO₂). researchgate.netDirect analysis of ionized molecules.
Information Provided Bulk isotopic enrichment of a compound. fmach.itMass isotopologue distribution (MID). nih.gov
Positional Information Generally no, unless coupled with specific degradation.Can be inferred from fragmentation patterns (MS/MS). researchgate.net
Precision Very high (‰ level). carnegiescience.eduLower than IRMS, but sufficient for most labeling studies.
Application Authenticity testing, bulk flux measurements. gcms.czMetabolic flux analysis, metabolite identification. nih.gov

Tandem Mass Spectrometry (MS/MS) for Positional Isotope Analysis and Enhanced Resolution

Tandem mass spectrometry (MS/MS) is a crucial extension of mass spectrometry that provides detailed structural information and enhances analytical resolution. researchgate.netoup.com In the context of this compound analysis, MS/MS is indispensable for determining the position of the ¹³C label within a metabolite. researchgate.netfrontiersin.org By carefully selecting a precursor ion (the intact labeled metabolite) and inducing its fragmentation, the resulting product ion spectrum can reveal the location of the isotopic label. researchgate.net

For example, if this compound is metabolized to another sugar, MS/MS analysis of that sugar can help determine if the ¹³C label has been retained and at which carbon position. This is achieved by analyzing the m/z values of the fragment ions. A fragment containing the original C2 position will show a mass shift of +1 Da if the label is present. This positional information is critical for distinguishing between different metabolic pathways that may produce the same metabolite but with different labeling patterns. nih.govresearchgate.net

Furthermore, high-resolution tandem mass spectrometry can resolve isobaric interferences, which are molecules that have the same nominal mass but different elemental compositions or isotopic labeling. thermofisher.com This is particularly important in complex biological matrices where numerous metabolites and their isotopologues can co-elute from the chromatography column. sciex.com The ability to achieve high mass resolving power (often >30,000) allows for the clear separation of these closely spaced mass signals, ensuring accurate quantification and identification of the labeled species. thermofisher.com

Chromatographic Separation Techniques for Labeled Intermediates

The effective separation of labeled metabolic intermediates is a prerequisite for accurate mass spectrometric analysis. researchgate.netresearchgate.net The choice of chromatographic technique depends on the physicochemical properties of the analytes of interest. For polar compounds like this compound and other sugar phosphates and organic acids, hydrophilic interaction liquid chromatography (HILIC) is a widely used and effective method. nih.govresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the retention and separation of hydrophilic compounds.

Reverse-phase liquid chromatography (RPLC) can also be employed, particularly for less polar metabolites or after derivatization of the analytes to increase their hydrophobicity. researchgate.net In some cases, mixed-mode chromatography, which combines two or more separation mechanisms (e.g., HILIC and ion exchange), can provide unique selectivity and resolve complex mixtures of metabolic intermediates that are difficult to separate using a single mode. researchgate.net

Gas chromatography (GC) coupled to mass spectrometry (GC-MS) is another powerful technique for the analysis of labeled intermediates, especially for volatile or semi-volatile compounds. researchgate.netnih.gov For non-volatile compounds like sugars, derivatization is required to increase their volatility. While this adds a step to the sample preparation, GC offers excellent chromatographic resolution, which is beneficial for separating isomers. oup.comnih.gov

Table 3: Chromatographic Techniques for Separation of Labeled Intermediates

TechniquePrincipleAnalytesAdvantagesDisadvantages
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning between a hydrophilic stationary phase and a semi-aqueous mobile phase.Sugars, sugar phosphates, organic acids, amino acids. nih.govresearchgate.netExcellent for polar compounds, compatible with ESI-MS.Can have issues with reproducibility and equilibration times.
Reverse-Phase Liquid Chromatography (RPLC) Partitioning between a non-polar stationary phase and a polar mobile phase.Less polar metabolites, derivatized sugars. researchgate.netRobust, reproducible, wide variety of column chemistries.Poor retention for very polar compounds without ion-pairing agents.
Mixed-Mode Chromatography Combines multiple separation mechanisms (e.g., HILIC, ion-exchange).Complex mixtures of polar and charged metabolites. researchgate.netEnhanced selectivity and resolution for challenging separations.Method development can be more complex.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Volatile or derivatized non-volatile compounds (e.g., derivatized sugars). researchgate.netnih.govHigh resolution, excellent for isomer separation.Requires derivatization for non-volatile analytes, high inlet temperatures can cause degradation.

L Lyxose 2 13c As a Precursor and Tool for Labeled Biomolecule Synthesis

Synthesis of 13C-Labeled Nucleosides and Nucleic Acid Precursors

The introduction of stable isotopes like 13C into nucleosides and their precursors is invaluable for nuclear magnetic resonance (NMR) spectroscopy studies, which are instrumental in determining the structure and dynamics of nucleic acids. nih.gov The chemical synthesis of these labeled building blocks provides the flexibility to place the isotopic label at specific atomic positions, a crucial requirement for detailed structural analysis. nih.govresearchgate.net

While uniform labeling with 13C and 15N is a common approach, site-specific labeling offers distinct advantages. nih.govsigmaaldrich.com It simplifies complex NMR spectra and allows for the study of specific interactions and conformational changes within DNA and RNA. nih.govnih.gov The synthesis of atom-specifically 13C-modified DNA building blocks, such as 6-13C-modified pyrimidines and 8-13C purines, has been reported, enabling detailed investigations into nucleic acid dynamics. nih.gov These labeled phosphoramidites can be incorporated into oligonucleotides using standard solid-phase synthesis methods. nih.gov

The conversion of labeled sugars like L-Lyxose-2-13C into nucleoside precursors involves multi-step chemical synthesis. For instance, the synthesis of 13C5-ribose-labeled ribonucleoside phosphoramidites from 13C6-D-glucose has been optimized to create building blocks for RNA synthesis. nih.gov A similar strategic approach can be envisioned for utilizing this compound to generate specifically labeled pentose (B10789219) moieties for incorporation into nucleoside analogues, thereby facilitating research into their biological roles and interactions.

Table 1: Examples of Labeled Nucleoside Precursors and Their Applications

Labeled PrecursorApplicationReference
6-13C-modified pyrimidine (B1678525) phosphoramiditesSite-specific labeling of DNA for NMR studies of structure and dynamics. nih.gov
8-13C-purine DNA phosphoramiditesInvestigation of exchange processes and conformational changes in DNA. nih.gov
[13C5]-ribose-labeled ribonucleoside phosphoramiditesFacilitates RNA resonance assignments and improves the precision of protein-RNA complex structures. nih.gov

Preparation of 13C-Labeled Glycans and Glycoconjugates for Structural Biology Applications

Isotopically labeled glycans and glycoconjugates are essential tools for probing their structure, dynamics, and interactions with proteins, particularly through NMR spectroscopy. nih.gov The incorporation of 13C labels into specific monosaccharide units within a repeating glycan oligomer helps to overcome the challenge of chemical shift degeneracy in NMR spectra, allowing for the unambiguous identification of different components of the oligomer. researchgate.netnih.gov

A chemo-enzymatic approach is often employed for the synthesis of selectively labeled glycans. researchgate.netnih.gov This methodology allows for the precise placement of a 13C-labeled monosaccharide within a larger oligosaccharide structure. researchgate.netnih.gov For example, the enzymatic synthesis of a tri-LacNAc hexasaccharide with uniformly 13C-labeled galactose at specific positions has been used to study its interaction with a panel of galectins. researchgate.netnih.gov This approach revealed the specific binding epitopes for each galectin, demonstrating the power of selective labeling in understanding protein-carbohydrate interactions. researchgate.netnih.gov

This compound can serve as a precursor for the synthesis of other labeled monosaccharides, which can then be incorporated into glycans and glycoconjugates. This enables detailed structural and functional studies of these important biomolecules. The ability to produce mucin glycoproteins with 13C-labeled O-linked glycans by culturing cells in the presence of 13C D-glucose highlights the potential for in vivo labeling strategies. nih.gov

Table 2: Methods for Preparing Labeled Glycans and Their Significance

Labeling StrategySignificanceReference
Selective 13C-labeling of monosaccharides in a repeating glycan oligomerBreaks NMR chemical shift degeneracy, allowing for the identification of specific binding epitopes. researchgate.netnih.gov
Uniform 13C labeling of terminal galactose residues in glycoproteinsEnables the study of glycan structure and dynamics in situ on the protein. nih.gov
In vivo labeling of mucin glycans using 13C D-glucoseProvides a source of isotopically labeled complex glycans for studying host-microbe interactions. nih.gov

Derivatization to Other 13C-Labeled Pentose-Derived Metabolites

This compound is a valuable starting material for the synthesis of various other 13C-labeled pentose-derived metabolites. These labeled metabolites are crucial for metabolic flux analysis, which aims to quantify the rates of metabolic pathways. royalsocietypublishing.org The use of stable isotope-labeled precursors allows researchers to trace the flow of atoms through metabolic networks. royalsocietypublishing.org

The pentose phosphate (B84403) pathway (PPP) is a central metabolic route that produces NADPH and precursors for nucleotide biosynthesis. biorxiv.org The metabolism of specifically labeled glucose, such as [1,2-13C2]glucose, results in distinct labeling patterns in downstream metabolites like pyruvate (B1213749) and lactate, which can be used to determine the relative activities of glycolysis and the PPP. biorxiv.orgnih.gov For example, the conversion of [1,2-13C2]glucose through glycolysis yields M+0 and M+2 pyruvate, while its metabolism through the oxidative PPP leads to M+0, M+1, and M+2 pyruvate. nih.gov

By analogy, this compound can be enzymatically or chemically converted to other labeled pentoses, such as ribose-5-phosphate (B1218738) or xylulose-5-phosphate, which are key intermediates in the PPP. These labeled pentose phosphates can then enter the non-oxidative phase of the PPP, where they are interconverted by transketolase and transaldolase, leading to labeled hexose (B10828440) and triose phosphates. biorxiv.org Tracking the distribution of the 13C label from this compound through these pathways can provide valuable insights into the regulation and dynamics of pentose metabolism under various physiological and pathological conditions.

Table 3: Key Pentose-Derived Metabolites and Their Role in Metabolic Studies

MetabolitePathwaySignificance in Metabolic StudiesReference
Ribose-5-phosphatePentose Phosphate PathwayPrecursor for nucleotide and coenzyme synthesis. biorxiv.org
Xylulose-5-phosphatePentose Phosphate PathwayKey regulator of carbohydrate and fat metabolism. nih.gov
Ribulose-5-phosphatePentose Phosphate PathwayIntermediate in carbon fixation and the PPP. nih.gov
Sedoheptulose-7-phosphatePentose Phosphate PathwayIntermediate in the non-oxidative branch of the PPP. biorxiv.org

Computational and Theoretical Approaches in Conjunction with L Lyxose 2 13c Studies

Molecular Modeling of L-Lyxose Conformations and Biomolecular Interactions

Molecular modeling techniques are instrumental in elucidating the three-dimensional structures and conformational preferences of L-lyxose and its interactions with biological macromolecules. Understanding these aspects is crucial for interpreting the roles of carbohydrates in biological processes. acs.org

Research Findings:

Conformational Preferences: Studies on the conformational landscape of lyxose have revealed that its preferred shapes can differ between the gas phase and in solution. For instance, D-lyxose has been shown to adopt only pyranose forms in the gas phase, with the α-anomer present as both ⁴C₁ and ¹C₄ chair conformations. acs.org In contrast, in an aqueous solution, the α-anomer in the ¹C₄ chair conformation is the most populated. acs.org This highlights the significant influence of the environment, such as solvent interactions, on the conformational equilibrium of the sugar.

Biomolecular Interactions: Computational methods are widely used to study the interactions between carbohydrates like L-lyxose and proteins. beilstein-journals.org These studies can predict binding sites, model the docking of the ligand into the protein, and assess the binding affinity. beilstein-journals.org For example, molecular dynamics (MD) simulations can be used to explore the physicochemical properties and conformations of molecules like poly-L-lysine in solution, providing insights into their interactions with other molecules. researchgate.net The crowded cellular environment can also influence these interactions, with protein-protein interactions potentially destabilizing native structures and metabolite interactions leading to more compact states. nih.gov Ab initio calculations have been used to investigate the parity-violating energy differences in sugars like lyxose, finding that the preferred enantiomer (D or L) can depend on the molecule's conformation, such as the pucker of the furanose ring. royalsocietypublishing.org

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations offer a detailed, atomistic-level understanding of chemical reactions involving L-lyxose. These methods can elucidate reaction mechanisms, identify transition states, and calculate the energetics of various reaction pathways, providing predictive insights that can guide experimental work. nih.govrsc.org

Research Findings:

Reaction Mechanism Elucidation: Quantum chemistry modeling is employed to simulate processes like the pyrolysis of biomass components, which can include sugars structurally related to lyxose. By using methods like density functional theory (DFT), researchers can map out potential energy surfaces for thermal degradation pathways, identifying key intermediates and transition states.

Predictive Power: These computational strategies can predict unknown reactions and guide the development of new synthetic methodologies. nih.gov By calculating the energies of transition states and equilibria, researchers can explore potential synthetic routes to complex molecules before undertaking extensive and costly laboratory experiments. nih.gov The development of methods for automatically exploring reaction pathways, such as the Anharmonic Downward Distortion Following (ADDF) method, allows for a more systematic and exhaustive investigation of complex reaction networks. acs.orgarxiv.org

Development and Application of Flux Modeling Algorithms and Software for 13C-MFA

The use of L-Lyxose-2-13C as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA) experiments is critically dependent on sophisticated computational tools for data analysis and flux quantification. ¹³C-MFA is a powerful technique for determining the rates (fluxes) of metabolic pathways in living cells. sci-hub.se

Development of Algorithms and Software:

A variety of software tools have been developed to handle the complexity of ¹³C-MFA data and modeling. These tools facilitate the construction of metabolic models, the simulation of isotope labeling patterns, and the statistical estimation of metabolic fluxes.

Elementary Metabolite Units (EMU) Framework: A significant advancement in ¹³C-MFA is the Elementary Metabolite Units (EMU) framework. nih.govnih.gov This novel approach significantly reduces the number of variables and equations that need to be solved in a labeling network, making the analysis of large-scale metabolic models and experiments with multiple isotopic tracers computationally feasible. nih.govnih.govmaranasgroup.com For a typical ¹³C labeling system, the EMU framework can reduce the number of equations by an order of magnitude compared to traditional isotopomer or cumomer methods. nih.govnih.gov

Software Packages: Several software packages implement the EMU framework and other algorithms for ¹³C-MFA.

Metran: This is a state-of-the-art software for ¹³C-MFA that is based on the EMU framework. umich.edu It is used for tracer experiment design, flux estimation, and statistical analysis. sci-hub.seumich.edu

OpenMebius: This is an open-source software designed for both conventional and isotopically non-stationary ¹³C-MFA (INST-¹³C-MFA). nih.govresearchgate.netbrandeis.edu INST-¹³C-MFA is particularly useful for analyzing systems that are not at an isotopic steady state, such as photosynthetic cells or cells in a quasi-steady metabolic state. nih.govresearchgate.net OpenMebius can automatically generate metabolic models and simulate isotopic labeling enrichment. nih.govresearchgate.netbrandeis.edu

Other Tools: A wide array of other software tools are available, each with specific features and applications. These include WUFlux, INCA, OpenFLUX, and ¹³CFLUX2, among others. github.iofrontiersin.org The development of standardized modeling languages like FluxML aims to improve the interoperability between these different software tools. frontiersin.org

Application in Research:

These computational tools are applied to integrate data from ¹³C labeling experiments with other measurements, such as carbon uptake and product secretion rates, to estimate intracellular metabolic flux distributions. shimadzu.com For example, in studies of Escherichia coli, ¹³C-MFA has been used to determine the flux distribution in the central carbon metabolism, identifying active and inactive pathways and quantifying the split ratios between major pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. shimadzu.com

Future Perspectives and Emerging Directions in L Lyxose 2 13c Research

Integration with Multi-Omics Data for Comprehensive Systems-Level Metabolic Understanding

The integration of data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—is becoming essential for a holistic understanding of biological systems. frontiersin.orgnih.gov By combining these datasets, researchers can construct more accurate and comprehensive models of cellular metabolism. frontiersin.orgoup.com This multi-omics approach allows for the identification of key regulatory points and metabolic pathways that might be missed when looking at a single data type alone. frontiersin.orgarxiv.org

For instance, combining transcriptomics and proteomics data can provide a more complete picture of enzyme levels and their corresponding gene expression, which can then be correlated with metabolic flux data obtained from L-Lyxose-2-13C tracing studies. oup.comnumberanalytics.com This integrated analysis helps to elucidate the complex interplay between gene expression, protein synthesis, and metabolic activity. nih.gov The use of advanced computational tools and machine learning algorithms is crucial for managing and interpreting these large, multi-layered datasets. nih.govarxiv.org

Table 1: Key Multi-Omics Data Integration Approaches

Integration ApproachDescriptionPotential Application with this compound
Network-based Integration Combines different omics data into a single network model to identify relationships and regulatory modules. arxiv.orgMapping how genetic variations (genomics) influence gene expression (transcriptomics) and subsequent metabolic fluxes traced by this compound.
Model-based Integration Uses mathematical models, such as genome-scale metabolic models, to simulate and predict metabolic states based on multi-omics inputs. oup.comPredicting the metabolic fate of this compound under different genetic or environmental conditions by constraining models with transcriptomic and proteomic data.
Statistical Integration Employs statistical methods like correlation analysis and multivariate analysis to identify associations between different omics layers. frontiersin.orgCorrelating specific metabolite levels (metabolomics) with the incorporation of the 13C label from this compound to understand pathway regulation.

Development of Advanced Non-Invasive 13C Detection and Imaging Methods

The ability to detect and image the distribution of 13C-labeled compounds non-invasively in real-time is a major goal in metabolic research. researchgate.net Techniques like hyperpolarized 13C Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS) are at the forefront of this effort. researchgate.netismrm.orgnumberanalytics.com Hyperpolarization can enhance the 13C MRI signal by several orders of magnitude, enabling the visualization of metabolic processes in vivo. researchgate.netnih.gov

These advanced imaging methods offer several advantages, including being non-invasive and free of ionizing radiation. ahajournals.org They allow for the real-time tracking of labeled substrates like this compound as they are metabolized within tissues and organs. researchgate.netahajournals.org This has significant potential for clinical applications, such as in oncology for tumor grading and monitoring treatment response, as well as in studying cardiovascular and neurological diseases. researchgate.netnumberanalytics.com

Another promising non-invasive technique is the 13C-breath test, which measures the amount of 13CO2 exhaled after the administration of a 13C-labeled substrate. researchgate.netmdpi.com This method provides a simple and effective way to assess the metabolism of specific compounds. researchgate.net

Table 2: Advanced Non-Invasive 13C Detection Methods

MethodPrincipleApplication in this compound Research
Hyperpolarized 13C MRI/MRS Increases the polarization of 13C nuclei, dramatically boosting the MR signal. researchgate.netReal-time imaging of this compound uptake and metabolism in specific tissues and organs to study metabolic pathways in vivo. ismrm.orgnumberanalytics.com
In vivo 13C NMR Spectroscopy Directly detects the 13C signal from labeled compounds within a living organism. umn.eduismrm.orgNon-invasively measuring the concentration and turnover of metabolites derived from this compound in tissues like the brain. umn.edunih.gov
13C-Breath Test Measures the appearance of 13CO2 in exhaled breath following administration of a 13C-labeled substrate. researchgate.netmdpi.comAssessing the overall rate of this compound oxidation to CO2 as a measure of its catabolism.

Expanding the Scope of Isotopic Tracing to Complex Biological Systems and Host-Microbe Interactions

Isotopic tracing with compounds like this compound is expanding beyond single-cell cultures to more complex biological systems, including the intricate interactions between hosts and their microbial communities. royalsocietypublishing.orgnih.gov Stable isotope tracing has become a powerful tool for dissecting the metabolic contributions of the gut microbiota to host physiology. nih.gov

By administering a 13C-labeled substrate, researchers can track the flow of carbon from the diet, through microbial metabolism, and into host tissues. nih.gov This has revealed, for example, that the microbiota can supply carbon for host histone acetylation and fatty acid metabolism. nih.gov Such studies are crucial for understanding how the gut microbiome influences health and disease, including conditions like inflammatory bowel disease. nih.gov

Furthermore, isotopic tracing can be used to investigate the metabolic interplay between pathogens and their hosts. royalsocietypublishing.orgnih.gov For instance, studies have used 13C-labeled nutrients to understand how pathogens like Mycobacterium tuberculosis alter the metabolism of infected host cells to support their own growth. biorxiv.orgbiorxiv.org This knowledge is vital for developing new therapeutic strategies that target these metabolic dependencies. biorxiv.orgbiorxiv.org

Potential Applications in Synthetic Biology and Biotechnology for Engineered Metabolic Pathways

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.gov Isotope labeling experiments, including those with this compound, are a key tool in this field for metabolic engineering. numberanalytics.comvanderbilt.edunih.gov

By tracing the flow of carbon through engineered metabolic pathways, researchers can identify bottlenecks, quantify metabolic fluxes, and validate the function of newly introduced enzymes or pathways. numberanalytics.comvanderbilt.edunih.gov This information is critical for optimizing the production of biofuels, pharmaceuticals, and other valuable chemicals in engineered microorganisms. numberanalytics.comresearchgate.net

For example, 13C Metabolic Flux Analysis (13C-MFA) can be used to guide the rational engineering of microbial strains to improve product yields and reduce the formation of unwanted byproducts. vanderbilt.edunih.govrsc.org The ability to precisely track metabolic pathways using labeled substrates like this compound will be instrumental in advancing the capabilities of synthetic biology and biotechnology. numberanalytics.comfrontiersin.org

Q & A

Q. How to contextualize novel findings on L-Lyxose-2-¹³C metabolism within conflicting prior studies?

  • Methodological Answer : Conduct a systematic review of methodologies used in earlier work. Differences in cell lines, isotopic tracer concentrations, or analytical thresholds (e.g., MS detection limits) often explain contradictions. Use meta-analysis tools to quantify heterogeneity and identify consensus patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.